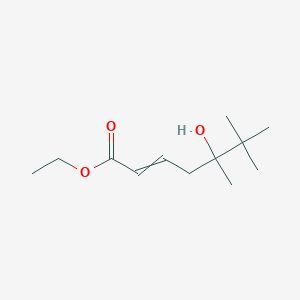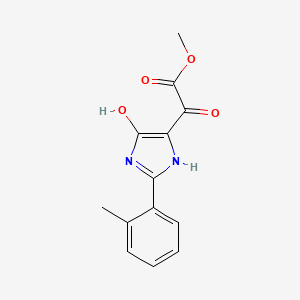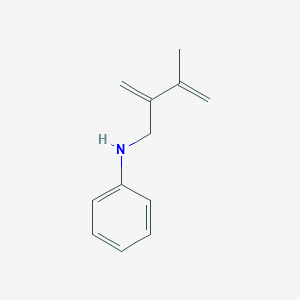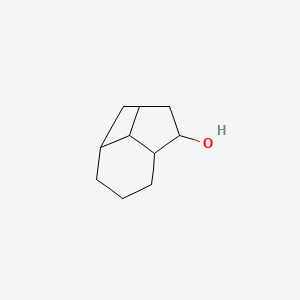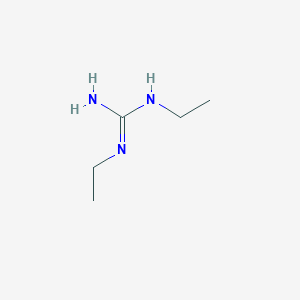
1,2-Diethylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diethylguanidine is an organic compound with the molecular formula C5H13N3. It belongs to the class of guanidines, which are known for their high basicity and ability to form strong hydrogen bonds. Guanidines are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Diethylguanidine can be synthesized through several methods. One common approach involves the reaction of diethylamine with cyanamide under basic conditions. The reaction proceeds as follows:
Cyanamide+Diethylamine→this compound
Another method involves the use of thiourea derivatives as guanidylating agents. Thiourea reacts with diethylamine in the presence of a coupling reagent or metal catalyst to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diethylguanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea or amine oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while substitution reactions can produce a variety of substituted guanidines.
Applications De Recherche Scientifique
1,2-Diethylguanidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex guanidine derivatives and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Diethylguanidine involves its interaction with various molecular targets. Its high basicity allows it to form strong hydrogen bonds and ionic interactions with biological molecules. This can lead to the inhibition or activation of enzymes, receptors, and other proteins, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Diethylguanidine: Similar in structure but differs in the position of the ethyl groups.
Diphenylguanidine: Contains phenyl groups instead of ethyl groups, leading to different chemical properties and applications.
Cyclic Guanidines: Such as 2-aminoimidazolines, which have a ring structure and unique properties.
Uniqueness
1,2-Diethylguanidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form strong hydrogen bonds and participate in various chemical reactions makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
44650-08-0 |
|---|---|
Formule moléculaire |
C5H13N3 |
Poids moléculaire |
115.18 g/mol |
Nom IUPAC |
1,2-diethylguanidine |
InChI |
InChI=1S/C5H13N3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3,(H3,6,7,8) |
Clé InChI |
MCMBEBOHGREEOP-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=NCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid](/img/structure/B14663029.png)


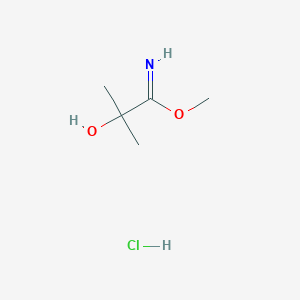
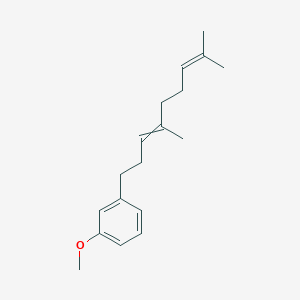
![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)
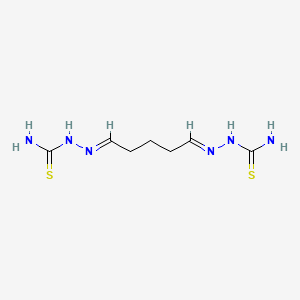
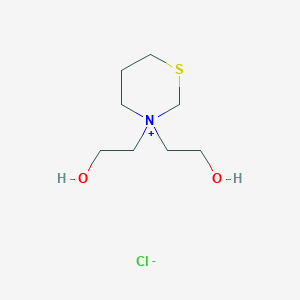
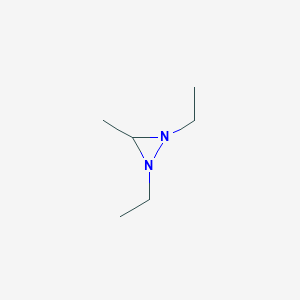
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt](/img/structure/B14663095.png)
